3-((3R,4R)-3,4-Dimethyl-1-phenethyl-piperidin-4-yl)-benzamide
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Overview
Description
3-((3R,4R)-3,4-Dimethyl-1-phenethyl-piperidin-4-yl)-benzamide is a complex organic compound with significant potential in various scientific fields. This compound features a piperidine ring, a benzamide group, and a phenethyl substituent, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((3R,4R)-3,4-Dimethyl-1-phenethyl-piperidin-4-yl)-benzamide typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized via a 1,3-dipolar cycloaddition reaction, using a dipolarophile and an achiral ylide precursor.
Introduction of the Phenethyl Group: The phenethyl group can be introduced through a nucleophilic substitution reaction, where a suitable phenethyl halide reacts with the piperidine intermediate.
Attachment of the Benzamide Group: The final step involves the formation of the benzamide group through an amide coupling reaction, using a benzoyl chloride derivative and the piperidine intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-((3R,4R)-3,4-Dimethyl-1-phenethyl-piperidin-4-yl)-benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the benzamide group to an amine, using reducing agents like lithium aluminum hydride.
Substitution: The phenethyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenated phenethyl derivatives and strong nucleophiles or electrophiles.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Amines.
Substitution: Various substituted phenethyl derivatives.
Scientific Research Applications
3-((3R,4R)-3,4-Dimethyl-1-phenethyl-piperidin-4-yl)-benzamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its pharmacological properties, including potential analgesic and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-((3R,4R)-3,4-Dimethyl-1-phenethyl-piperidin-4-yl)-benzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethyl-1-phenethyl-piperidine: Shares the piperidine and phenethyl groups but lacks the benzamide moiety.
Benzamide Derivatives: Compounds like N-phenylbenzamide, which have similar structural features but different substituents.
Uniqueness
3-((3R,4R)-3,4-Dimethyl-1-phenethyl-piperidin-4-yl)-benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and industrial applications.
Properties
CAS No. |
654647-96-8 |
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Molecular Formula |
C22H28N2O |
Molecular Weight |
336.5 g/mol |
IUPAC Name |
3-[(3R,4R)-3,4-dimethyl-1-(2-phenylethyl)piperidin-4-yl]benzamide |
InChI |
InChI=1S/C22H28N2O/c1-17-16-24(13-11-18-7-4-3-5-8-18)14-12-22(17,2)20-10-6-9-19(15-20)21(23)25/h3-10,15,17H,11-14,16H2,1-2H3,(H2,23,25)/t17-,22+/m0/s1 |
InChI Key |
KWKRFFSOCHKOSI-HTAPYJJXSA-N |
Isomeric SMILES |
C[C@H]1CN(CC[C@@]1(C)C2=CC=CC(=C2)C(=O)N)CCC3=CC=CC=C3 |
Canonical SMILES |
CC1CN(CCC1(C)C2=CC=CC(=C2)C(=O)N)CCC3=CC=CC=C3 |
Origin of Product |
United States |
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